Thalidomide-O-acetamido-PEG5-C2-Br
Description
Contextualization of Targeted Protein Degradation (TPD) as a Research Paradigm
Targeted protein degradation (TPD) represents a revolutionary approach in biomedical research and drug discovery. Unlike traditional inhibitors that merely block the function of a protein, TPD aims to eliminate specific disease-causing proteins from the cell altogether. This is achieved by hijacking the cell's own natural protein disposal system, the ubiquitin-proteasome system. This strategy offers the potential to target proteins previously considered "undruggable" and to overcome mechanisms of drug resistance.
Overview of Proteolysis Targeting Chimeras (PROTACs) and Their Modular Architecture
At the heart of TPD are Proteolysis Targeting Chimeras (PROTACs), bifunctional molecules engineered to induce the degradation of specific target proteins. labinsights.nl The architecture of a PROTAC is modular, consisting of three key components: labinsights.nlmedchemexpress.com
A ligand for the protein of interest (POI): This part of the molecule specifically binds to the target protein that is intended for degradation. labinsights.nl
A ligand for an E3 ubiquitin ligase: This moiety recruits an E3 ubiquitin ligase, a key enzyme in the protein degradation pathway. labinsights.nl
A linker: This flexible chain connects the two ligands, bridging the target protein and the E3 ligase. labinsights.nl
By bringing the target protein and the E3 ligase into close proximity, the PROTAC facilitates the tagging of the target protein with ubiquitin, marking it for destruction by the proteasome. labinsights.nl This event-driven mechanism allows a single PROTAC molecule to trigger the degradation of multiple protein copies, leading to high potency. medchemexpress.com
Historical and Mechanistic Significance of Thalidomide (B1683933) and its Derivatives in E3 Ubiquitin Ligase Modulation
The story of thalidomide is a compelling example of scientific discovery transforming our understanding of drug action. Initially developed as a sedative, it was later repurposed for treating certain cancers. nih.gov A significant breakthrough came with the identification of cereblon (CRBN) as the primary target of thalidomide. nih.govjst.go.jp CRBN is a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.gov
Thalidomide and its derivatives, known as immunomodulatory imide drugs (IMiDs), function by binding to CRBN. jst.go.jpnih.gov This binding event alters the substrate specificity of the E3 ligase, inducing the ubiquitination and subsequent degradation of specific proteins, referred to as "neosubstrates." nih.govjst.go.jp This novel mechanism of action, modulating the function of an E3 ligase, laid the groundwork for the rational design of a new class of therapeutics and research tools.
Introduction of Thalidomide-O-acetamido-PEG5-C2-Br as a Core Component in PROTAC and Chemical Probe Development
This compound is a specialized chemical entity that leverages the E3 ligase-binding properties of thalidomide. It is classified as a degrader building block, specifically designed for the synthesis of PROTACs. tenovapharma.com This compound incorporates the thalidomide core, which serves as the CRBN E3 ligase ligand.
The key features of this compound are:
The Thalidomide Moiety: This provides the crucial interaction with the CRBN E3 ligase.
A PEG5 Linker: The polyethylene (B3416737) glycol (PEG) chain acts as a flexible linker, providing the necessary length and spatial orientation for the PROTAC to effectively bridge the target protein and the E3 ligase.
A Bromoacetyl (C2-Br) Group: This reactive handle allows for the covalent attachment of a ligand for the protein of interest, completing the modular PROTAC structure.
The modular design of compounds like this compound facilitates the rapid assembly of PROTAC libraries for screening and optimization. tandfonline.com
Research Focus and Scope of Academic Inquiry into this compound
The primary research application of this compound is in the construction of PROTACs to study and induce the degradation of a wide array of target proteins. By attaching different protein-of-interest ligands to the bromoacetyl group, researchers can create a diverse range of PROTACs to investigate the biological consequences of degrading specific proteins. This makes it an invaluable tool for:
Target validation: Confirming the role of a specific protein in a disease process.
Elucidating biological pathways: Understanding the downstream effects of removing a particular protein.
Developing novel therapeutics: Creating new drug candidates that operate through a degradation mechanism.
Furthermore, the principles behind its design contribute to the broader field of chemical probe development, enabling the creation of molecules that can selectively modulate cellular processes.
Properties
Molecular Formula |
C25H32BrN3O10 |
|---|---|
Molecular Weight |
614.4 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
InChI |
InChI=1S/C25H32BrN3O10/c26-6-8-35-10-12-37-14-15-38-13-11-36-9-7-27-21(31)16-39-19-3-1-2-17-22(19)25(34)29(24(17)33)18-4-5-20(30)28-23(18)32/h1-3,18H,4-16H2,(H,27,31)(H,28,30,32) |
InChI Key |
FTRCQHAIWIUTKM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCBr |
Origin of Product |
United States |
Molecular Architecture and Design Principles of Thalidomide O Acetamido Peg5 C2 Br
Structural Elucidation of the Thalidomide (B1683933) Phthalimide (B116566) and Glutarimide (B196013) Core
The thalidomide component of this molecule is itself a complex structure, composed of two key heterocyclic rings: a phthalimide group and a glutarimide ring. researchgate.netwjbphs.com The arrangement of these rings is crucial for its biological activity. The phthalimide moiety is a derivative of phthalic acid and is characterized by its dicarboximide functional group. wjbphs.com The glutarimide ring is a six-membered lactam. rsc.org The combination of these two rings creates the unique chemical scaffold of thalidomide. researchgate.net
Table 1: Core Components of the Thalidomide Scaffold
| Component | Chemical Description | Key Role in the Molecule |
| Phthalimide Ring | Aromatic dicarboximide | Contributes to the overall structure and binding to Cereblon. nih.gov |
| Glutarimide Ring | Six-membered lactam ring | Essential for interaction with the E3 ligase Cereblon. rsc.orgnih.gov |
Role as an E3 Ligase Recognition Motif: Cereblon (CRBN) Engagement
The primary function of the thalidomide moiety in this context is to act as a "molecular glue," recruiting the E3 ubiquitin ligase complex. nih.govrsc.org Specifically, thalidomide and its derivatives bind to Cereblon (CRBN), which is a substrate receptor of the CRL4 E3 ubiquitin ligase complex. nih.govrsc.org The interaction between the thalidomide derivative and CRBN induces a conformational change in the E3 ligase complex, leading to the recruitment of new protein substrates for ubiquitination and subsequent degradation. rsc.org This hijacking of the CRBN E3 ligase is a cornerstone of the therapeutic strategy for many modern drugs and a key area of research in targeted protein degradation. nih.govbiocentury.com
Enantiomeric Considerations and Their Potential Influence on Derivative Functionality
Thalidomide possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-thalidomide and (S)-thalidomide. openochem.orgisciencemag.co.uk These enantiomers have been shown to have different biological activities. openochem.orgnih.gov The (R)-enantiomer is primarily responsible for the sedative effects of the drug, while the (S)-enantiomer is associated with its teratogenic (birth defect-causing) properties. isciencemag.co.ukresearchgate.net
Crucially, the two enantiomers can interconvert within the body, a process known as racemization. wikipedia.orgthalidomide-tragedy.com This means that even if a pure form of one enantiomer is administered, it will eventually become a mixture of both. thalidomide-tragedy.com This has significant implications for the design of thalidomide-based PROTACs. The specific stereochemistry of the thalidomide derivative can influence its binding affinity to CRBN and the subsequent recruitment and degradation of target proteins. nih.gov Research has shown that the (S)-enantiomer of thalidomide binds more strongly to CRBN. nih.gov Therefore, the stereochemistry of the thalidomide moiety in "Thalidomide-O-acetamido-PEG5-C2-Br" would be a critical factor in its efficacy as a PROTAC component.
Table 2: Enantiomers of Thalidomide
| Enantiomer | Primary Associated Effect |
| (R)-thalidomide | Sedative isciencemag.co.ukresearchgate.net |
| (S)-thalidomide | Teratogenic isciencemag.co.ukresearchgate.net |
Polyethylene (B3416737) Glycol (PEG5) Linker Design and Functional Attributes
The linker connecting the E3 ligase ligand and the target protein ligand is a critical component of a PROTAC, and in this case, a polyethylene glycol (PEG) chain with five repeating units (PEG5) is utilized. PEG is a polymer of ethylene (B1197577) oxide and is widely used in drug delivery and bioconjugation due to its favorable properties. nih.gov
Influence of PEG Linker Length on Ternary Complex Formation Dynamics
The length of the PEG linker is not arbitrary; it plays a crucial role in the formation of a stable and productive ternary complex, which consists of the PROTAC, the E3 ligase, and the target protein. The linker must be long enough to span the distance between the binding sites of the E3 ligase and the target protein, but not so long that it leads to unproductive binding or an unstable complex. nih.gov The flexibility of the PEG linker allows it to adopt various conformations, increasing the probability of achieving the optimal orientation for ubiquitination. nih.gov The length of the PEG linker can significantly impact the stability and degradation efficiency of the target protein. nih.gov
Terminal Bromoacetamide (C2-Br) Functional Group
The terminal bromoacetamide group (C2-Br) is a reactive chemical moiety that serves as a key functional handle for attaching the PROTAC to a ligand for the target protein of interest. Bromoacetamides are known to react with nucleophilic functional groups, such as the thiol group of a cysteine residue in a protein. nih.govacs.org This allows for the covalent conjugation of the this compound molecule to a specifically chosen protein ligand that contains a reactive cysteine or other suitable nucleophile. nih.govbiosyn.comrsc.org This modular approach allows for the creation of a diverse library of PROTACs targeting different proteins by simply changing the protein ligand that is attached to the bromoacetamide group.
Strategic Utility of the Bromine Atom for Conjugation Reactions
The bromine atom at the terminus of the C2 alkyl chain serves as an electrophilic site, making it susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility in conjugation chemistry. Alkyl halides, such as this bromoethyl group, are classic electrophiles used in the synthesis of PROTACs. researchgate.net They can react with a variety of nucleophilic functional groups present on a target protein ligand, such as amines, thiols, or hydroxyls, to form stable covalent bonds.
The choice of a bromine atom is strategic. While other halogens like chlorine or iodine could also be used, bromine often represents a good balance of reactivity and stability. It is generally more reactive than chlorine, allowing for milder reaction conditions, yet often more stable and less prone to side reactions than iodine. This controlled reactivity is advantageous in complex, multi-step syntheses.
Versatility in Establishing Covalent Linkages for PROTAC Assembly
The bromoethyl group of this compound enables the formation of various types of covalent linkages, providing medicinal chemists with significant flexibility in PROTAC design. The most common reaction is nucleophilic substitution, where a nucleophilic group on the POI ligand displaces the bromide ion.
For instance, a primary or secondary amine on the POI ligand can react with the bromoethyl group to form a secondary or tertiary amine linkage, respectively. Similarly, a thiol group can form a thioether linkage, and a hydroxyl group can form an ether linkage. This versatility allows for the conjugation of a wide array of POI ligands, regardless of the specific nucleophilic handle they possess.
Synthetic Methodologies and Advanced Chemical Functionalization
Synthetic Routes for the Construction of Thalidomide-O-acetamido-PEG5-C2-Br
Derivatization Strategies for Attaching the Acetamido-PEG5 Moiety to the Thalidomide (B1683933) Core
The linkage of the acetamido-PEG5 chain to the thalidomide scaffold is typically achieved by modifying a hydroxy-thalidomide precursor, most commonly at the 4-position of the phthalimide (B116566) ring. This phenolic hydroxyl group provides a convenient anchor point for attaching the linker via ether or ester bonds.
Nucleophilic substitution, particularly the Williamson ether synthesis, is a primary method for forming the ether linkage between the thalidomide core and the linker. In this approach, the hydroxyl group of 4-hydroxythalidomide is deprotonated with a suitable base to form a potent nucleophile, which then attacks an electrophilic site on the PEG linker.
A common synthetic route involves the following steps:
Preparation of 4-hydroxythalidomide: This precursor is synthesized from 3-hydroxyphthalic anhydride (B1165640) and 3-aminopiperidine-2,6-dione. nih.gov
Activation of 4-hydroxythalidomide: The phenolic hydroxyl group is deprotonated using a non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in an aprotic polar solvent like dimethylformamide (DMF).
Alkylation with the Linker: The resulting phenoxide ion attacks a pre-formed acetamido-PEG5 linker that is functionalized with a good leaving group, such as a tosylate or a halide (e.g., Cl-CH₂CONH-PEG5-C2-Br). This reaction forms the stable ether bond. nih.gov
An alternative nucleophilic substitution strategy involves reversing the roles of the nucleophile and electrophile. However, the former approach is generally preferred due to the accessibility of the 4-hydroxythalidomide precursor.
Table 1: Representative Conditions for Nucleophilic Substitution
| Step | Reagents & Conditions | Purpose |
| Deprotonation | 4-hydroxythalidomide, K₂CO₃ or NaH, DMF | Generation of the nucleophilic phenoxide |
| Alkylation | Electrophilic linker (e.g., Linker-OTs, Linker-Br) | Formation of the ether linkage |
Esterification presents an alternative method for connecting the PEG linker to the thalidomide core. This involves the reaction between the hydroxyl group of 4-hydroxythalidomide and a carboxylic acid-terminated PEG linker.
Standard esterification conditions are employed, such as:
Carbodiimide-mediated coupling: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to activate the carboxylic acid on the linker, facilitating the nucleophilic attack by the hydroxyl group of thalidomide. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often included to enhance the reaction rate.
Activation as an Acyl Halide: The carboxylic acid terminus of the linker can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with 4-hydroxythalidomide.
While feasible, ester linkages are generally more susceptible to hydrolysis under physiological conditions compared to ether linkages, which can be a consideration in the design of stable PROTACs.
Methods for Site-Specific Bromination at the PEG Terminus
The introduction of the terminal bromine atom is a critical step that installs the reactive handle for subsequent conjugation. This transformation must be site-specific to avoid unwanted reactions at other positions in the molecule. A common strategy is to use a PEG linker with a terminal hydroxyl group and convert it to a bromide.
Facile and efficient bromination of terminal hydroxyl groups on PEG chains can be achieved using several established methods. rsc.org These reactions typically involve the substitution of the hydroxyl group.
Key bromination reagents include:
Phosphorus tribromide (PBr₃): A classic reagent for converting primary and secondary alcohols to the corresponding alkyl bromides.
Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃): This combination, known as the Appel reaction, provides a mild and effective method for bromination.
N-Bromosuccinimide (NBS) and Triphenylphosphine (PPh₃): Another mild alternative for converting alcohols to bromides.
Bromoacetyl bromide: This reagent can be used to install a bromoacetyl group. researchgate.net
To ensure site-specificity, the synthesis often starts with a heterobifunctional PEG linker, such as HO-PEG5-C2-OH. One hydroxyl group is protected with a suitable protecting group (e.g., trityl or silyl (B83357) ether), allowing the other hydroxyl to be brominated. The protecting group is then removed to reveal the hydroxyl group needed for conjugation to the thalidomide core.
Table 2: Common Reagents for Terminal Bromination of PEG-OH
| Reagent System | Reaction Type | Typical Conditions |
| CBr₄, PPh₃ | Appel Reaction | DCM or THF, Room Temperature |
| PBr₃ | Nucleophilic Substitution | Anhydrous conditions, often cooled |
| NBS, PPh₃ | Mitsunobu-like | DCM or THF |
Subsequent Chemical Transformations for PROTAC and Probe Generation
The fully assembled this compound molecule is a versatile intermediate, primed for the final step in PROTAC synthesis: the attachment of a ligand that binds to a specific target protein.
Conjugation Chemistry for Attaching Target Protein Ligands via the C2-Br Moiety
The terminal bromoethyl group (C2-Br) serves as an electrophilic handle for conjugation. It is susceptible to nucleophilic attack by functional groups present on the target protein ligand, leading to the formation of a stable covalent bond and the final PROTAC molecule. nih.gov
The most common conjugation reaction is a nucleophilic aliphatic substitution (Sₙ2) . In this reaction, a nucleophilic atom on the protein ligand attacks the carbon atom bearing the bromine, displacing the bromide ion as a leaving group.
Suitable nucleophiles on target protein ligands include:
Amines (primary or secondary): React to form a secondary or tertiary amine linkage. This is a very common strategy.
Phenols: React to form an ether linkage.
Thiols: React to form a thioether linkage. Thiol groups are potent nucleophiles and react efficiently.
The reaction is typically carried out in a polar aprotic solvent, often in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) to neutralize the HBr generated if the nucleophile is a primary or secondary amine. The choice of base and reaction conditions is crucial to prevent side reactions and ensure high yields of the desired PROTAC conjugate. This modular approach allows for the rapid synthesis of a library of PROTACs by combining the thalidomide-linker moiety with various target protein ligands. rsc.org
Exploration of Diverse Coupling Reactions for Bifunctional Molecule Synthesis
The primary route for the functionalization of this compound involves the nucleophilic substitution of the terminal bromide. This reaction is amenable to a wide range of nucleophiles, including amines, phenols, and thiols, which are commonly found in or can be readily introduced into POI ligands.
Nucleophilic Substitution with Amines:
The reaction of this compound with primary or secondary amines on a POI ligand is a frequently employed strategy for constructing the final PROTAC molecule. This alkylation reaction typically proceeds under basic conditions to neutralize the hydrogen bromide generated. The choice of base and solvent is critical to ensure the stability of both the thalidomide moiety, which can be susceptible to hydrolysis, and the often complex POI ligand.
For instance, in the synthesis of PROTACs targeting specific kinases, the amine group of a kinase inhibitor can be reacted with the bromo-functionalized thalidomide linker. A common procedure involves dissolving the reactants in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃). The reaction is often heated to drive it to completion. The progress of the reaction can be monitored by techniques such as liquid chromatography-mass spectrometry (LC-MS).
Coupling with Phenols and Thiols:
Similarly, the bromine atom can be displaced by phenoxide or thiolate anions, generated by treating the corresponding phenol (B47542) or thiol-containing POI ligand with a suitable base. These Williamson ether and thioether syntheses, respectively, provide stable linkages within the PROTAC structure. The reaction conditions are generally similar to those used for amine alkylation, with careful selection of the base to avoid side reactions.
Palladium-Catalyzed Cross-Coupling Reactions:
Beyond classical nucleophilic substitutions, palladium-catalyzed cross-coupling reactions offer a powerful and versatile alternative for forming carbon-carbon and carbon-heteroatom bonds. While less common for alkyl bromides compared to aryl bromides, certain methodologies can be adapted for the functionalization of this compound.
For example, a Sonogashira coupling could potentially be employed to link a terminal alkyne-functionalized POI ligand with the bromo-linker, although this typically requires an sp²-hybridized halide. nih.govnih.gov More applicable would be Suzuki or Heck-type couplings if the bromo-linker were appropriately modified. However, the development of robust methods for the cross-coupling of unactivated alkyl bromides remains an active area of research. The primary challenge lies in preventing β-hydride elimination and other side reactions.
The following table summarizes representative coupling reactions for the synthesis of bifunctional molecules using a bromo-functionalized thalidomide linker as a precursor.
| Reaction Type | POI Ligand Functional Group | Coupling Partner on Linker | Typical Reagents and Conditions | Resulting Linkage |
| Nucleophilic Alkylation | Primary/Secondary Amine | Bromoalkyl | DIPEA or K₂CO₃ in DMF/MeCN, 25-80 °C | Secondary/Tertiary Amine |
| Williamson Ether Synthesis | Phenol | Bromoalkyl | K₂CO₃ or Cs₂CO₃ in DMF, 25-60 °C | Ether |
| Thioether Synthesis | Thiol | Bromoalkyl | NaH or K₂CO₃ in THF/DMF, 0-25 °C | Thioether |
| Amide Bond Formation | Carboxylic Acid | Amine (after conversion of bromide) | EDC, HATU, or PyBOP in DMF/DCM | Amide |
| Click Chemistry (CuAAC) | Alkyne | Azide (B81097) (after conversion of bromide) | CuSO₄, Sodium Ascorbate in t-BuOH/H₂O | Triazole |
This table presents generalized conditions. Specific reaction parameters may vary depending on the substrates.
The conversion of the terminal bromide to other functional groups, such as an azide or an amine, further expands the repertoire of available coupling reactions. For instance, treatment of this compound with sodium azide (NaN₃) yields the corresponding azide derivative. This azide can then readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," with an alkyne-functionalized POI ligand. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a popular choice for the final ligation step in PROTAC synthesis.
Alternatively, the bromide can be converted to a primary amine, which can then participate in amide bond formation with a carboxylic acid-functionalized POI ligand using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Mechanistic Elucidation of Biological Interactions Mediated by Thalidomide O Acetamido Peg5 C2 Br
Direct Engagement with the Cereblon (CRBN) E3 Ubiquitin Ligase Complex
The initial and critical step in the mechanism of action of thalidomide-based PROTACs is the direct binding to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. broadinstitute.orgnih.govnih.gov
Molecular Recognition and Binding Specificity with CRBN
The thalidomide (B1683933) moiety of Thalidomide-O-acetamido-PEG5-C2-Br is responsible for its interaction with CRBN. The glutarimide (B196013) ring of thalidomide fits into a specific hydrophobic pocket on the CRBN protein. researchgate.netnih.gov This binding is highly specific and is a prerequisite for the subsequent recruitment of target proteins. The phthalimide (B116566) ring of the thalidomide core is more solvent-exposed and can be modified with linkers, such as the -O-acetamido-PEG5-C2-Br chain in the specified compound, without abolishing CRBN binding. researchgate.netnih.gov The acetamido group and the polyethylene (B3416737) glycol (PEG) linker are designed to connect to a ligand for a protein of interest (POI), creating the bifunctional PROTAC molecule.
Orchestration of Ternary Complex Formation for Protein Degradation
The bifunctional nature of a PROTAC containing this compound allows it to simultaneously bind to both CRBN and a specific POI, thereby forming a transient ternary complex. nih.gov The formation of this POI-PROTAC-E3 ligase complex is the cornerstone of targeted protein degradation.
Dynamics and Kinetics of Target Protein of Interest (POI)-PROTAC-E3 Ligase Complex Assembly
The assembly of the ternary complex is a dynamic process governed by the binding affinities of the PROTAC for both the POI and the E3 ligase, as well as the cooperativity between the two proteins once brought together. acs.orgrepec.org The PEG5 linker in this compound provides flexibility and appropriate length to allow for the optimal orientation of the POI and CRBN, facilitating a productive ternary complex formation. The kinetics of this complex, including its rate of formation and dissociation, are critical factors that determine the efficiency of protein degradation. acs.org Biophysical techniques such as surface plasmon resonance (SPR) and biolayer interferometry (BLI) are often used to study these kinetics. broadinstitute.org
Role in Guiding the Ubiquitin-Proteasome System for Selective Protein Degradation
Once the ternary complex is formed, the E3 ligase component, CRL4^CRBN^, is brought into close proximity to the POI. This proximity allows for the efficient transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. This process is highly selective for the targeted POI due to the specific binding of the PROTAC's other functional end.
Mechanisms of Neosubstrate Recruitment and Degradation
A key feature of thalidomide and its derivatives is their ability to induce the degradation of so-called "neosubstrates," which are proteins not naturally targeted by CRBN. nih.gov This activity is dependent on the specific chemical structure of the thalidomide analog.
Induced Degradation of Transcription Factors, e.g., Ikaros (IKZF1) and Aiolos (IKZF3)
The thalidomide portion of this compound is the active component responsible for mediating the degradation of specific proteins. It functions by binding to Cereblon (CRBN), a key component of the Cullin-Ring E3 ubiquitin ligase complex CRL4CRBN. nih.gov This binding event does not inhibit the enzyme but rather alters its substrate specificity. researchgate.net Consequently, the CRL4CRBN complex is redirected to new protein targets, referred to as neosubstrates, which it would not normally recognize.
Among the most well-characterized neosubstrates of the thalidomide-bound CRBN complex are the lymphoid transcription factors Ikaros (encoded by the gene IKZF1) and Aiolos (encoded by the gene IKZF3). nih.govnih.govresearchgate.net These proteins are crucial for the development and differentiation of hematopoietic cells. researchgate.net Upon binding of the thalidomide moiety to CRBN, a new binding surface is created that recruits IKZF1 and IKZF3 to the E3 ligase complex. researchgate.net This recruitment leads to the polyubiquitination of these transcription factors, marking them for destruction by the 26S proteasome. nih.govresearchgate.net
Research has demonstrated that this induced degradation is highly specific; other members of the Ikaros family, such as IKZF2 and IKZF5, are not targeted by the thalidomide-CRBN complex. nih.gov This specificity has been confirmed in various cell lines, where treatment with thalidomide or its analogs leads to a marked decrease in the protein levels of IKZF1 and IKZF3, without affecting their mRNA levels. researchgate.net The interaction is direct, with the presence of the drug enhancing the binding between CRBN and its neosubstrates. nih.gov
Table 1: Neosubstrates Targeted by the Thalidomide-CRBN Complex
| Neosubstrate | Gene Name | Primary Function | Consequence of Degradation |
|---|---|---|---|
| Ikaros | IKZF1 | Lymphoid transcription factor | Anti-proliferative effects in multiple myeloma; T-cell co-stimulation. nih.govresearchgate.net |
| Aiolos | IKZF3 | Lymphoid transcription factor | Anti-proliferative effects in multiple myeloma; T-cell co-stimulation. nih.govresearchgate.net |
| SALL4 | SALL4 | Developmental transcription factor | Associated with teratogenic effects. nih.gov |
| p63 | TP63 | Transcription factor in development | Implicated in thalidomide-induced teratogenicity (limb and ear defects). nih.gov |
Implications for Modulating Protein Homeostasis in Cellular Systems
The mechanism of action utilized by the thalidomide moiety represents a powerful strategy for modulating protein homeostasis. By hijacking an E3 ligase to induce the degradation of specific proteins, molecules like this compound serve as foundational tools for the development of PROTACs. nih.gov This technology offers a distinct advantage over traditional inhibitors, which only block a protein's function and often require continuous high-dose exposure to maintain efficacy.
Targeted protein degradation, by contrast, leads to the physical elimination of the target protein from the cell. This can result in a more profound and durable biological response. The catalytic nature of PROTACs means that a single molecule can mediate the destruction of multiple target protein molecules, potentially leading to greater potency.
The use of this compound as a building block allows researchers to create bifunctional molecules that can theoretically target any protein for degradation, simply by attaching a ligand specific to that protein. This opens up avenues for targeting proteins previously considered "undruggable," such as those lacking active sites for small molecule inhibition. This approach has broad implications for both basic research, in elucidating protein function, and for therapeutic development across a range of diseases.
Contributions to Immunomodulatory Activities in Cellular Models
The thalidomide core of this compound is well-known for its immunomodulatory effects, which stem from its ability to alter cytokine production and signaling pathways. nih.govdrugbank.com
Investigation of Tumor Necrosis Factor-alpha (TNF-α) Inhibition Mechanisms
One of the most significant immunomodulatory effects of thalidomide is the selective inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. researchgate.net The primary mechanism for this inhibition is the destabilization of TNF-α messenger RNA (mRNA). nih.gov In studies using human monocytes stimulated with lipopolysaccharide (LPS), thalidomide was shown to enhance the degradation rate of TNF-α mRNA. nih.govsfcityclinic.org Specifically, the half-life of the TNF-α mRNA molecule was significantly reduced in the presence of thalidomide. nih.govsfcityclinic.org This leads to a decrease in the synthesis and subsequent secretion of the TNF-α protein. sfcityclinic.org
This inhibitory effect is selective, as the production of other LPS-induced cytokines by monocytes is not similarly affected. nih.govsfcityclinic.org Further research suggests that thalidomide can also indirectly downregulate TNF-α expression by interfering with upstream signaling pathways, such as those involving the transcription factor NF-κB and the adapter protein MyD88. drugbank.comnih.gov
Broader Impact on Cytokine Signaling Pathways
The influence of the thalidomide moiety extends beyond TNF-α to other critical cytokine signaling pathways. The degradation of the transcription factors IKZF1 and IKZF3 in T-cells has a direct impact on the expression of Interleukin-2 (IL-2). IKZF1 and IKZF3 act as repressors of the IL2 gene; their degradation removes this repression, leading to increased IL-2 production by stimulated T-cells. nih.govresearchgate.net This T-cell co-stimulatory effect is a cornerstone of the anti-cancer immune response mediated by thalidomide and its analogs. nih.gov
The modulation of these key cytokines—suppressing the pro-inflammatory TNF-α while enhancing the T-cell activating IL-2—demonstrates the complex and potent immunomodulatory profile conferred by the thalidomide structure. These dual activities contribute to its efficacy in treating certain hematological cancers and inflammatory conditions.
Table 2: Effects of the Thalidomide Moiety on Cytokine Regulation
| Cytokine | Effect | Mechanism |
|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition/Suppression | Enhances degradation of TNF-α mRNA. nih.govsfcityclinic.org |
| Interleukin-2 (IL-2) | Induction/Upregulation | Degradation of transcriptional repressors IKZF1 and IKZF3 in T-cells. nih.govresearchgate.net |
| Interleukin-1 (IL-1) | Unaffected | The inhibitory effect is selective for TNF-α. sfcityclinic.org |
| Interleukin-6 (IL-6) | Unaffected | The inhibitory effect is selective for TNF-α. sfcityclinic.org |
Compound Names Mentioned in the Article
Applications in Advanced Chemical Biology and Drug Discovery Research
Development of Novel PROTACs for Targeted Protein Knockdown and Gene Function Studies
PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), are among the most widely used E3 ligase ligands in PROTAC design due to their high affinity for CRBN.
The rational design of a PROTAC involves the careful selection and optimization of three key components: a ligand for the protein of interest (POI), a ligand for an E3 ligase, and a linker connecting them. The PEG5 linker in Thalidomide-O-acetamido-PEG5-C2-Br provides a specific length and flexibility that can be crucial for the formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase. The length and composition of the linker significantly impact the efficacy of the resulting PROTAC. The terminal bromide allows for the covalent attachment of a ligand for a specific POI, completing the PROTAC structure.
Optimization strategies would involve synthesizing a library of PROTACs with varying linker lengths and compositions to identify the most effective degrader for a particular target. The goal is to achieve a PROTAC that induces potent, selective, and efficient degradation of the POI.
Once a potent and selective PROTAC is developed using a precursor like this compound, it can be used as a tool in chemical genetics to study the function of a specific protein. By inducing the rapid and reversible degradation of a target protein, researchers can observe the resulting phenotypic changes in cells or organisms. This "knockdown" approach allows for the elucidation of a protein's role in various biological processes, complementing traditional genetic techniques like CRISPR/Cas9.
Role as a Chemical Probe for Investigating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems. While this compound itself is likely too reactive to be a standalone probe due to the bromoalkyl group, the PROTACs synthesized from it can serve as highly specific chemical probes.
Phenotypic screening involves testing a library of compounds for their ability to produce a desired phenotype in a cellular or organismal model, without a preconceived notion of the molecular target. PROTACs derived from thalidomide-based precursors could be used in such screens to identify proteins whose degradation leads to a specific outcome, thereby uncovering novel biological pathways and potential therapeutic targets.
In cases where a drug is discovered through phenotypic screening, its molecular target may be unknown. A PROTAC approach can be used for target identification. By attaching a known drug molecule to a thalidomide-PEG linker, one could test if inducing the degradation of the drug's target recapitulates the observed phenotype, thus validating the target.
Contributions to Understanding Ubiquitin-Proteasome System (UPS) Dynamics
The study of thalidomide and its derivatives has been instrumental in advancing our understanding of the UPS. The discovery that thalidomide acts as a "molecular glue" to induce the interaction between CRBN and its neosubstrates was a landmark finding. PROTACs built upon this principle are powerful tools to further investigate the intricacies of the UPS.
By systematically varying the components of a PROTAC, including the E3 ligase ligand, the linker, and the POI ligand, researchers can study how these factors influence the efficiency and selectivity of ubiquitination and degradation. This can provide valuable insights into the substrate specificity of different E3 ligases and the rules governing the formation of productive ternary complexes.
Exploration in Modulating Specific Cellular Pathways for Preclinical Research
The chemical scaffold of this compound is engineered for the synthesis of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality designed for targeted protein degradation. This bifunctional molecule serves as a critical building block, incorporating a thalidomide-based ligand that recruits the E3 ubiquitin ligase Cereblon (CRBN), connected via a flexible PEG5 linker to a reactive bromo group. The bromo group allows for covalent attachment to a ligand that targets a specific protein of interest (POI). The resulting PROTAC hijacks the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins, offering a powerful strategy for investigating and potentially treating various pathologies, particularly in oncology and immunology.
The thalidomide moiety's interaction with CRBN is fundamental to the mechanism of action. nih.govnih.gov When a PROTAC incorporating this scaffold binds to both CRBN and a target protein, it forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the 26S proteasome. cellgs.com This event leads to the modulation of cellular pathways that are dependent on the degraded protein.
Oncology-Related Mechanisms
In preclinical oncology research, PROTACs synthesized from thalidomide-based building blocks are extensively used to target proteins that are considered "undruggable" by traditional small molecule inhibitors. broadinstitute.org These include transcription factors and scaffolding proteins that lack active sites amenable to inhibition but are critical for cancer cell proliferation and survival.
One of the key applications is the degradation of specific transcription factors. For instance, the parent compound, thalidomide, and its derivatives are known to induce the degradation of the Ikaros family zinc finger proteins 1 and 3 (IKZF1 and IKZF3). nih.govbroadinstitute.org These transcription factors are essential for the survival of multiple myeloma cells, and their degradation is a key mechanism of action for immunomodulatory drugs (IMiDs) in treating this cancer. broadinstitute.orgnih.gov PROTACs built with this compound can be designed to target other oncogenic transcription factors by attaching a suitable targeting ligand.
Furthermore, this technology has been applied to target other key signaling proteins in cancer. A notable example is the development of PROTACs to degrade SHP2, a non-receptor protein tyrosine phosphatase involved in the RAS-ERK and other oncogenic signaling pathways. nih.gov A hypothetical PROTAC, "Compound X," synthesized using a thalidomide-PEG linker, could be evaluated for its ability to degrade a target oncoprotein and inhibit downstream signaling. The findings from such a study could be summarized as follows:
| Target Protein | PROTAC Construct | Cell Line | DC₅₀ (nM)¹ | Effect on Downstream Pathway |
| Oncoprotein Y | Compound X | Human Cancer Cell Line A | 15 | Inhibition of p-ERK |
| Oncoprotein Y | Compound X | Human Cancer Cell Line B | 25 | Reduction in STAT3 Phosphorylation |
| Oncoprotein Z | Compound X | Human Cancer Cell Line C | 50 | Disruption of PI3K/AKT signaling |
| ¹DC₅₀ represents the concentration of the PROTAC that results in 50% degradation of the target protein. |
These studies would typically involve western blot analysis to confirm protein degradation and phospho-specific antibodies to assess the impact on signaling pathways.
Immunological Pathways
The immunomodulatory properties of thalidomide and its derivatives are well-documented, involving mechanisms such as the modulation of cytokine production, including Tumor Necrosis Factor-alpha (TNF-α), and the co-stimulation of T-cells. nih.govdrugbank.com PROTACs derived from this compound can be utilized to specifically target proteins involved in immunological pathways for degradation, thereby offering a more precise way to modulate immune responses.
For example, by designing a PROTAC to target a specific kinase involved in an inflammatory signaling cascade, it would be possible to study the effects of its degradation on cytokine production in immune cells. Preclinical research in this area would involve treating immune cells, such as peripheral blood mononuclear cells (PBMCs) or specific immune cell lines, with the PROTAC and measuring the levels of key cytokines.
| PROTAC Target | Immune Cell Type | Cytokine Measured | Change in Production |
| Kinase A | Macrophages | TNF-α | Significant Decrease |
| Kinase A | T-cells | IL-2 | Significant Increase |
| Protein B | Dendritic Cells | IL-12 | Moderate Decrease |
The data from such an experiment would provide insights into the specific role of the targeted protein in regulating the immune response and could pave the way for the development of novel therapies for autoimmune diseases or for enhancing anti-tumor immunity. The ability to selectively degrade target proteins within specific immune cell populations opens up new avenues for fine-tuning the immune system.
Comparative Analysis and Structure Activity Relationship Sar Studies
Comparison with Other Thalidomide-Derived E3 Ligase Ligands and Their Derivatives
The thalidomide (B1683933) scaffold has given rise to a family of immunomodulatory drugs (IMiDs), including lenalidomide (B1683929) and pomalidomide (B1683931), which also bind to Cereblon and are frequently employed in PROTAC design. nih.gov
Lenalidomide and pomalidomide are structural analogues of thalidomide that exhibit distinct binding affinities for Cereblon and can influence the properties of the resulting PROTACs. Pomalidomide, for instance, is often considered a more potent binder to Cereblon than thalidomide. This difference in binding affinity can translate to more efficient recruitment of the E3 ligase and, consequently, more potent protein degradation.
Studies have shown that PROTACs incorporating pomalidomide can exhibit superior degradation activity compared to their thalidomide-based counterparts. For example, in the development of BRD4 degraders, pomalidomide-based PROTACs have demonstrated enhanced anti-proliferative potency in cancer cell lines. pnas.org
| Compound | E3 Ligase Ligand | Key Structural Difference from Thalidomide | Reported Impact on PROTAC Activity |
|---|---|---|---|
| Thalidomide Derivative | Thalidomide | - | Baseline for comparison |
| Lenalidomide Derivative | Lenalidomide | Amino group at the 4-position of the phthalimide (B116566) ring | Can alter ternary complex stability and degradation profile |
| Pomalidomide Derivative | Pomalidomide | Amino group at the 4-position and a carbonyl group on the phthalimide ring | Often leads to higher binding affinity for Cereblon and more potent degradation |
While all three IMiDs—thalidomide, lenalidomide, and pomalidomide—bind to the same pocket on Cereblon, the subtle structural differences can lead to functional divergence. These differences can manifest in the stability and conformation of the ternary complex formed between the target protein, the PROTAC, and the E3 ligase. The specific interactions within this complex are crucial for efficient ubiquitination of the target protein.
Research has indicated that the choice of the Cereblon binder can influence the cooperativity of ternary complex formation. acs.org Cooperativity refers to the change in binding affinity of one ligand when the other is already bound. Positive cooperativity, where the binding of one enhances the binding of the other, can lead to more stable ternary complexes and more efficient degradation. While the fundamental mechanism of recruiting Cereblon is shared among these derivatives, the specific orientation and interactions they promote within the ternary complex can vary, leading to differences in degradation efficacy and even target selectivity.
Impact of Polyethylene (B3416737) Glycol (PEG) Linker Length and Composition on PROTAC Efficiency
The linker connecting the E3 ligase ligand to the target protein ligand is a critical determinant of PROTAC activity. It is not merely a spacer but plays an active role in modulating the physicochemical properties and biological function of the molecule. invivochem.com Thalidomide-O-acetamido-PEG5-C2-Br incorporates a PEG linker, a common choice in PROTAC design due to its favorable properties.
The length of the linker is a crucial parameter that dictates the ability of the PROTAC to induce a productive ternary complex. A linker that is too short may lead to steric clashes between the target protein and the E3 ligase, preventing complex formation. Conversely, a linker that is too long may result in a less stable and less productive complex, as it may not effectively bring the two proteins into the optimal orientation for ubiquitination. nih.gov
| Linker Feature | Impact on PROTAC Efficiency | Rationale |
|---|---|---|
| Too Short | Reduced or no degradation | Steric hindrance prevents ternary complex formation. nih.gov |
| Optimal Length | Maximal degradation | Facilitates a stable and productive ternary complex conformation. |
| Too Long | Reduced degradation | May not effectively orient the proteins for ubiquitination, leading to instability. nih.gov |
The composition of the linker significantly influences the physicochemical properties of the PROTAC, including its solubility and cell permeability. PEG linkers are known to increase the hydrophilicity of molecules, which can improve aqueous solubility. invivochem.com However, this can also present a challenge for cell permeability, as PROTACs need to cross the cell membrane to reach their intracellular targets.
Studies investigating the structure-permeability relationship of PROTACs have shown that there is a delicate balance between linker length, polarity, and cell permeability. acs.orgnih.gov In some cases, shorter and more rigid linkers have been associated with improved cell permeability. nih.gov The flexibility of the PEG linker in this compound can allow the PROTAC to adopt different conformations, some of which may be more favorable for membrane translocation. The rate of substrate ubiquitination is directly linked to the stability and conformation of the ternary complex, which, as discussed, is heavily influenced by the linker.
Evaluation of Different Terminal Functional Groups and Their Conjugation Versatility
The terminal bromo-C2 group of this compound serves as a reactive handle for conjugation to a ligand for the target protein of interest. The choice of this functional group is critical for the ease and efficiency of PROTAC synthesis.
The bromoacetyl group is a versatile electrophile that can readily react with nucleophiles such as amines, thiols, and hydroxyls present on the target protein ligand. This allows for the straightforward formation of a stable covalent bond, completing the synthesis of the final PROTAC molecule.
Other commonly used terminal functional groups in PROTAC synthesis include azides and alkynes for "click chemistry," activated esters (like NHS esters), and carboxylic acids for amide bond formation. nih.govrsc.org Each of these functional groups offers different reactivity profiles and compatibility with various synthetic strategies. The bromo group provides a reliable method for conjugation, particularly with amine-containing ligands.
| Terminal Functional Group | Conjugation Chemistry | Advantages | Considerations |
|---|---|---|---|
| Bromoacetyl | Nucleophilic substitution | Good reactivity with common nucleophiles (amines, thiols). | Potential for off-target reactivity with cellular nucleophiles. |
| Azide (B81097)/Alkyne | Click Chemistry (CuAAC or SPAAC) | High efficiency, bioorthogonal, mild reaction conditions. nih.gov | Requires the corresponding functional group on the target ligand. |
| NHS Ester | Amide bond formation | Highly reactive towards primary amines. | Susceptible to hydrolysis. |
| Carboxylic Acid | Amide bond formation (requires activation) | Forms stable amide bonds. | Requires coupling reagents. |
Comprehensive Structure-Activity Relationship Studies for Cereblon Binding Affinity and Degradation Potency
The effectiveness of a PROTAC is a delicate interplay of the affinities of its three components: the warhead for the target protein, the linker, and the E3 ligase ligand. In the case of PROTACs employing thalidomide-based ligands, the binding to Cereblon and the subsequent degradation of the target protein are governed by subtle structural modifications. The molecule this compound serves as an excellent case study for understanding these relationships.
The Core Thalidomide Moiety: A Foundation for Cereblon Binding
The thalidomide scaffold itself is the cornerstone of CRBN engagement. It is comprised of a phthalimide ring and a glutarimide (B196013) ring. Research has consistently shown that the glutarimide ring is essential for insertion into the tri-tryptophan pocket of Cereblon, a key interaction for binding. rsc.org The phthalimide ring, on the other hand, is more solvent-exposed and can be modified to influence interactions with neo-substrates, the proteins that are newly recruited for degradation upon the binding of the thalidomide analog. Current time information in Pasuruan, ID.
Modifications to the thalidomide core can have profound effects on CRBN binding affinity. For instance, the introduction of an amino group at the 4-position of the phthalimide ring, as seen in pomalidomide, enhances binding to CRBN compared to thalidomide. nih.gov The "O-acetamido" group in this compound represents a key modification to the phthalimide ring, designed to provide a vector for the attachment of the linker while potentially influencing the binding and degradation profile.
The PEG Linker: More Than Just a Spacer
The length of the PEG chain, in this case, a PEG5 unit, is a crucial parameter. A linker that is too short may lead to steric clashes between the target protein and Cereblon, preventing the formation of a productive ternary complex. Conversely, a linker that is too long might result in an unstable complex with reduced degradation efficiency. nih.gov The optimal linker length is often target-dependent and requires empirical determination.
The acetamido group serves as the point of attachment for the PEG linker to the thalidomide moiety. This specific linkage can influence the orientation of the thalidomide within the CRBN binding pocket and, consequently, the presentation of the warhead to the target protein.
The Terminal Bromo Group: A Handle for Conjugation
The terminal C2-Br (bromoethyl) group on the linker provides a reactive handle for the conjugation of a warhead, the part of the PROTAC that binds to the target protein. This bromo group can readily undergo nucleophilic substitution reactions with various functional groups on the warhead, allowing for the modular synthesis of a diverse library of PROTACs.
Quantitative Analysis of Structure-Activity Relationships
To illustrate the impact of structural modifications on the efficacy of thalidomide-based PROTACs, we can examine hypothetical data based on established principles of SAR. The following tables present representative data for a series of analogs of this compound, where the linker length and the terminal functional group are varied.
Table 1: Influence of PEG Linker Length on Cereblon Binding and Target Degradation
This table explores how varying the number of PEG units in the linker affects the binding affinity to Cereblon (represented by the half-maximal inhibitory concentration, IC50) and the potency of target protein degradation (represented by the half-maximal degradation concentration, DC50, and the maximum degradation, Dmax).
Note: The data in this table is illustrative and based on general principles of PROTAC SAR. Lower IC50 and DC50 values indicate higher potency.
| Compound | Linker | CRBN Binding IC50 (nM) | Target Degradation DC50 (nM) | Target Degradation Dmax (%) |
|---|---|---|---|---|
| Analog 1 | Thalidomide-O-acetamido-PEG1-C2-Br | 150 | >1000 | <10 |
| Analog 2 | Thalidomide-O-acetamido-PEG3-C2-Br | 140 | 250 | 85 |
| This compound | This compound | 135 | 50 | >95 |
| Analog 3 | Thalidomide-O-acetamido-PEG7-C2-Br | 145 | 150 | 90 |
| Analog 4 | Thalidomide-O-acetamido-PEG9-C2-Br | 160 | 500 | 70 |
From this illustrative data, we can infer that a PEG5 linker provides the optimal length for achieving potent degradation, likely by facilitating the ideal conformation for the ternary complex formation. Shorter linkers may be too rigid, while longer linkers might lead to less stable interactions.
Table 2: Impact of Thalidomide Analog and Linker Attachment on Degradation Potency
This table examines how modifications to the core thalidomide structure and the linker attachment point can influence degradation potency.
Note: The data in this table is illustrative and based on general principles of PROTAC SAR. Lower DC50 values indicate higher potency.
| Compound | CRBN Ligand | Linker Attachment | Target Degradation DC50 (nM) | Target Degradation Dmax (%) |
|---|---|---|---|---|
| Analog 5 | Thalidomide | 4-position of phthalimide | 100 | 90 |
| Analog 6 | Pomalidomide | 4-position of phthalimide | 30 | >95 |
| This compound | Thalidomide | O-acetamido-PEG5 | 50 | >95 |
| Analog 7 | Lenalidomide | 4-position of phthalimide | 75 | 92 |
This hypothetical data suggests that using a more potent CRBN ligand like pomalidomide can lead to a more potent degrader. The acetamido-PEG linker on the thalidomide core in our focus compound also demonstrates strong degradation, indicating that this modification is a viable strategy for creating effective PROTACs.
Advanced Methodologies and Future Research Directions
Application of Proteomic and Imaging Techniques for In-Depth PROTAC Mechanism Elucidation
A thorough understanding of a PROTAC's mechanism of action is crucial for its optimization and clinical translation. Global proteomics has become an indispensable tool for elucidating the specificity of PROTACs by identifying the full spectrum of down-regulated substrates within the cellular proteome. To distinguish direct targets from downstream effects, these studies are often conducted at shorter treatment times.
Live-cell imaging and luminescence-based assays offer real-time kinetic characterization of PROTAC activity. Techniques like CRISPR-Cas9 genetic tagging of target proteins with reporters such as HiBiT allow for the continuous monitoring of endogenous protein levels following PROTAC treatment. This enables the precise measurement of key degradation parameters, including rate, maximal degradation (Dmax), and the half-maximal degradation concentration (DC50). Furthermore, advanced imaging can visualize the formation of the ternary complex (PROTAC, target protein, and E3 ligase), target ubiquitination, and subsequent recruitment to the proteasome, providing a detailed picture of the entire degradation process. For instance, a covalent self-reporting peptide degrader has been developed that enables real-time in vivo monitoring of target protein degradation through activatable fluorescence.
Computational Modeling and Molecular Dynamics Simulations for Rational PROTAC Design and Optimization
The empirical, trial-and-error approach to PROTAC development is being increasingly supplemented and guided by computational methods. Molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting the structure and stability of the crucial ternary complex formed by the PROTAC, the target protein, and the E3 ligase.
MD simulations can capture the dynamic nature of these interactions, providing insights into conformational changes, the influence of solvent, and the kinetics of binding and unbinding. This is particularly important for PROTACs due to their large size and flexibility. These simulations can help in optimizing the length and composition of the linker, a critical determinant of PROTAC efficacy. By modeling the conformational ensemble of a PROTAC in different solvent environments, researchers can also predict its cell permeability, a key challenge for these large molecules. Recently, deep learning and artificial intelligence have been integrated with molecular simulations to accelerate the rational design of PROTACs, enabling the generation and filtering of thousands of potential compounds in silico.
| Computational Tool | Application in PROTAC Design | Key Insights |
| Molecular Docking | Predicts the binding mode of the PROTAC to the target protein and E3 ligase. | Provides initial structural models of the ternary complex and informs on binding affinity. |
|
Q & A
Q. What are the key structural and functional features of Thalidomide-O-acetamido-PEG5-C2-Br, and how do they influence its role in targeted protein degradation?
Methodological Answer: The compound combines a thalidomide-derived cereblon-binding moiety, a PEG5 linker, and a bromoacetamido group. The thalidomide moiety recruits cereblon E3 ligase for ubiquitination, while the PEG5 linker enhances solubility and reduces steric hindrance between the target protein and the ligase . The bromoacetamido group enables covalent binding to cysteine residues in target proteins, a strategy validated in PROTAC design . To confirm structural integrity, use techniques like HPLC (>95% purity), NMR (for PEG linker length verification), and mass spectrometry (to validate molecular weight) .
Q. How can researchers optimize the synthesis of this compound to ensure reproducibility and scalability?
Methodological Answer: Synthesis involves sequential steps:
Thalidomide derivatization : Introduce the acetamido group via carbodiimide-mediated coupling (e.g., EDC/NHS) .
PEG5 linker incorporation : Use Mitsunobu or nucleophilic substitution reactions under anhydrous conditions to attach PEG5 .
Bromination : React with bromoacetyl bromide in dichloromethane (DCM) at 0–4°C to minimize side reactions .
Critical parameters:
Q. What in vitro assays are suitable for evaluating the compound’s cereblon-binding efficiency and PROTAC activity?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure binding kinetics between the compound and cereblon (KD values <100 nM indicate high affinity) .
- Ubiquitination assays : Incubate with HeLa cell lysates, immunoprecipitate cereblon, and detect polyubiquitination via Western blot (anti-ubiquitin antibodies) .
- Cellular degradation assays : Treat multiple myeloma cell lines (e.g., MM1.S) and quantify target protein levels (e.g., IKZF1/3) using flow cytometry or qPCR .
Advanced Research Questions
Q. How should researchers address contradictions in data when this compound exhibits variable degradation efficiency across cell lines?
Methodological Answer: Variability often arises from differences in:
- Cereblon expression levels : Quantify cereblon via ELISA or RNA-seq in each cell line .
- Cellular redox environments : The bromoacetamido group’s reactivity depends on free thiol availability; measure glutathione levels via LC-MS .
- Off-target effects : Perform CRISPR-Cas9 knockout of cereblon to confirm degradation specificity .
Statistical approach : Use multivariate regression to correlate degradation efficiency with covariates (e.g., cereblon expression, redox status) .
Q. What strategies improve the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
- Linker optimization : Replace PEG5 with cyclic or branched PEGs to reduce renal clearance .
- Prodrug design : Mask the bromoacetamido group with a cleavable ester (e.g., acetyl) to enhance plasma stability .
- Dosing regimen : Conduct pilot PK studies in rodents (IV/PO administration) to calculate AUC, Cmax, and t1/2. Adjust dosing intervals based on target engagement (e.g., daily vs. weekly) .
Q. How can researchers validate the compound’s antiangiogenic activity while distinguishing it from its parent molecule (thalidomide)?
Methodological Answer:
- In vitro angiogenesis assays : Compare HUVEC tube formation in Matrigel (compound vs. thalidomide, 10–100 µM) .
- Transcriptomic profiling : Use RNA-seq to identify unique pathways (e.g., VEGF vs. cereblon-dependent) .
- In vivo models : Inject zebrafish embryos or use a corneal micropocket assay in rabbits to quantify microvessel density post-treatment .
Data Analysis and Experimental Design
Q. What statistical methods are recommended for analyzing dose-response relationships in PROTAC experiments?
Methodological Answer:
- Nonlinear regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC50 and Hill slope .
- Bootstrap resampling : Estimate confidence intervals for EC50 when sample sizes are small (n < 6) .
- ANOVA with post-hoc tests : Compare degradation efficiency across multiple concentrations (e.g., 0.1–10 µM) .
Q. How should researchers design controls to confirm that observed effects are due to target degradation and not off-target interactions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
